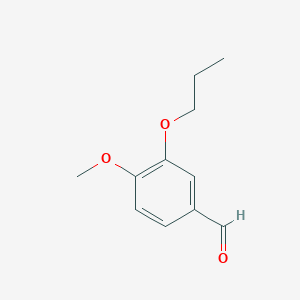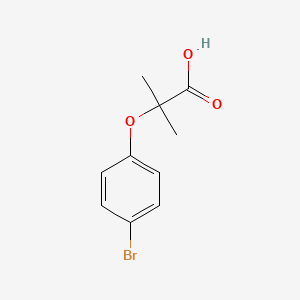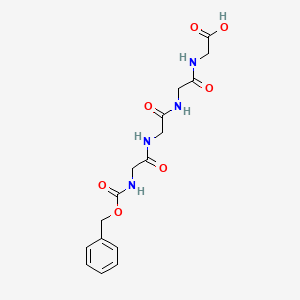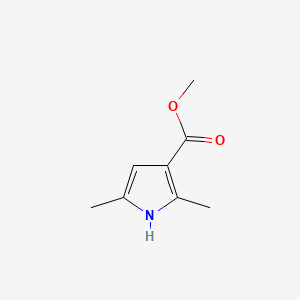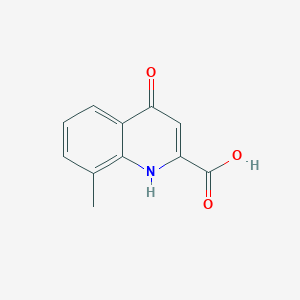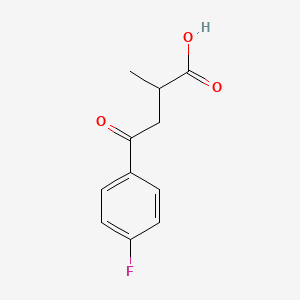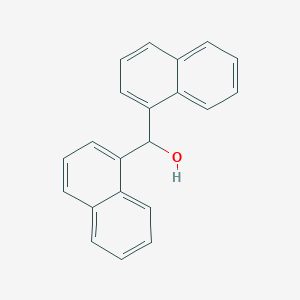
Ácido 4-(1,3-benzodioxol-5-il)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzodioxol-5-yl)butanoic acid is an organic compound with the molecular formula C11H10O5. It belongs to the family of butanoic acids and is characterized by the presence of a benzodioxole ring attached to a butanoic acid chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
4-(1,3-Benzodioxol-5-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of antioxidant compounds and aryltetrahydropyranylmethylamine derivatives.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)butanoic acid typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by the reduction of the resulting 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 4-(1,3-Benzodioxol-5-yl)butanoic acid may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Benzodioxol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted benzodioxole derivatives .
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound’s derivatives may target microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The benzodioxole ring structure plays a crucial role in modulating these interactions, enhancing the compound’s efficacy in various biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzodioxole-5-butanoic acid
- 3-(3’,4’-Methylenedioxybenzoyl)propanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
Uniqueness
4-(1,3-Benzodioxol-5-yl)butanoic acid is unique due to its specific structural features, such as the benzodioxole ring and the butanoic acid chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMVBWTRNTJOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326561 |
Source


|
| Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41303-44-0 |
Source


|
| Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
